molecular formula C14H21ClN2O2 B1373673 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride CAS No. 1221726-16-4

4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride

Cat. No. B1373673
CAS RN: 1221726-16-4
M. Wt: 284.78 g/mol
InChI Key: IWUKEARREIYNCJ-UHFFFAOYSA-N
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Description

“4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1221726-16-4 . It has a molecular weight of 284.79 and its IUPAC name is 4-(4-isopropylpiperazin-1-yl)benzoic acid hydrochloride .

Scientific Research Applications

Affinity for Serotonin Receptors and Transporters

Compounds similar to 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride have been studied for their interaction with serotonin receptors and transporters. For instance, certain derivatives have shown dual activity at 5-HT1A serotonin receptors and serotonin transporter, suggesting their potential as antidepressants with a new dual mechanism of action (Martínez et al., 2001). This emphasizes the compound's significance in neurochemical pathways and its potential application in mental health research.

Role in Neovascularization and Tumoral Development

Some piperazine-benzothiazole analogs, closely related to 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride, have been synthesized and evaluated for their role in neovascularization, a crucial aspect of tumoral development. These compounds, particularly with bromo groups on the phenyl ring, demonstrated promising antiproliferative efficacy and were shown to suppress tumor growth by inhibiting angiogenesis (Al‐Ghorbani et al., 2016). This highlights the compound's potential utility in cancer research, particularly concerning tumor growth and development.

Analgesic and Anti-inflammatory Properties

Some derivatives of 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride have been characterized for their analgesic and anti-inflammatory properties. Specifically, certain phthaloylimidoalkyl derivatives exhibited significant inhibition of inflammation and pain compared to standard drugs, suggesting their potential therapeutic applications in treating inflammation and pain-related conditions (Okunrobo & Usifoh, 2006).

Cholesterol-Lowering Effects

Additionally, certain compounds closely related to 4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride have been investigated for their cholesterol-lowering effects. For instance, RPR 101821, a compound with structural similarities, showed potent cholesterol-lowering effects in rodents and primates. The mechanism suggested involves the inhibition of enzymes crucial to cholesterol synthesis, highlighting the potential of related compounds in managing cholesterol levels (Amin et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUKEARREIYNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride

CAS RN

1221726-16-4
Record name Benzoic acid, 4-[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Isopropyl-piperazin-1-yl)-benzoic acid methyl ester (0.9 mmol) is dissolved in 4N HCl (2 ml) and heated under reflux for 7 hours. The mixture is cooled in an ice bath to 0-4° C. and acetone is added. The solid material formed is filtered off, washed with cold acetone and dried (vacuum). A pale-brown powder with mp. >270° C., Rf=0.08 (CH2Cl2/MeOH=9:1) is obtained.
Quantity
0.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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